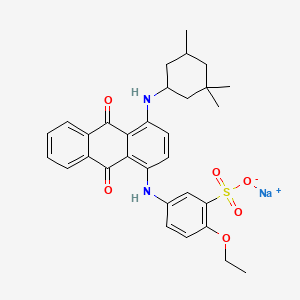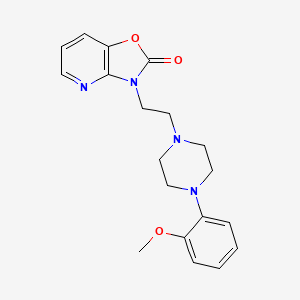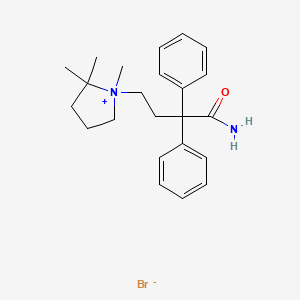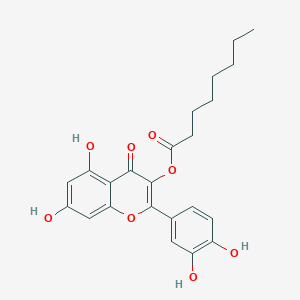
Quercetin 3-caprylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin 3-caprylate is a derivative of quercetin, a flavonoid widely distributed in nature. Quercetin is known for its antioxidant properties and is found in many fruits, vegetables, and grains. This compound combines the beneficial properties of quercetin with caprylic acid, a medium-chain fatty acid, enhancing its solubility and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
Quercetin 3-caprylate can be synthesized through esterification reactions. One common method involves reacting quercetin with caprylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve the use of continuous reactors and advanced purification techniques such as chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Quercetin 3-caprylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrothis compound.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
Quercetin 3-caprylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its enhanced bioavailability
作用機序
Quercetin 3-caprylate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits specific enzymes such as quinone reductase 2, which plays a role in the metabolism of toxic quinolines. Additionally, this compound modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cellular growth and survival .
類似化合物との比較
Similar Compounds
Quercetin: The parent compound with similar antioxidant properties but lower bioavailability.
Quercetin 3-glucoside: A glycosylated form of quercetin with enhanced solubility.
Quercetin 3,4’-O-diglucoside: Another glycosylated derivative with improved bioavailability and stability
Uniqueness
Quercetin 3-caprylate stands out due to its combination of quercetin’s antioxidant properties with the enhanced solubility and bioavailability provided by caprylic acid. This makes it a more effective compound for therapeutic applications and dietary supplements .
特性
CAS番号 |
87798-94-5 |
|---|---|
分子式 |
C23H24O8 |
分子量 |
428.4 g/mol |
IUPAC名 |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] octanoate |
InChI |
InChI=1S/C23H24O8/c1-2-3-4-5-6-7-19(28)31-23-21(29)20-17(27)11-14(24)12-18(20)30-22(23)13-8-9-15(25)16(26)10-13/h8-12,24-27H,2-7H2,1H3 |
InChIキー |
FDEKRNUOOHCJSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


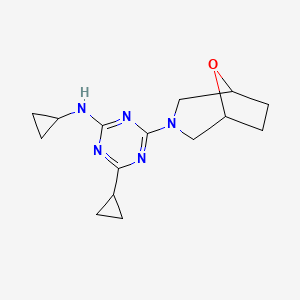






![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
